molecular formula C10H12N2O B13608188 (R)-2-amino-2-(1H-indol-4-yl)ethan-1-ol

(R)-2-amino-2-(1H-indol-4-yl)ethan-1-ol

Cat. No.: B13608188
M. Wt: 176.21 g/mol
InChI Key: SKLQWNKIVMUKHY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is a chiral compound featuring an indole ring, which is a common structural motif in many biologically active molecules. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with indole or its derivatives.

    Functionalization: Introduction of the amino and hydroxyl groups can be achieved through various functionalization reactions. For example, the amino group can be introduced via reductive amination, while the hydroxyl group can be introduced through oxidation reactions.

    Chiral Resolution: The chiral center can be resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

In an industrial setting, the production of ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol may involve:

    Catalytic Hydrogenation: Using chiral catalysts to ensure the desired enantiomer is produced.

    Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer.

    High-Pressure Liquid Chromatography (HPLC): For the separation and purification of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form various amines.

    Substitution: Both the amino and hydroxyl groups can undergo substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include various indole derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Chemistry

In chemistry, ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. Its indole structure is similar to that of tryptophan, making it a useful tool in protein studies.

Medicine

In medicine, ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is explored for its potential therapeutic applications, including as an antidepressant, anticancer, and anti-inflammatory agent.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    Serotonin: A neurotransmitter derived from tryptophan.

    Indole-3-acetic acid: A plant hormone with an indole ring.

Uniqueness

®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is unique due to its chiral center and the presence of both amino and hydroxyl groups. This combination of functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(2R)-2-amino-2-(1H-indol-4-yl)ethanol

InChI

InChI=1S/C10H12N2O/c11-9(6-13)7-2-1-3-10-8(7)4-5-12-10/h1-5,9,12-13H,6,11H2/t9-/m0/s1

InChI Key

SKLQWNKIVMUKHY-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C2C=CNC2=C1)[C@H](CO)N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(CO)N

Origin of Product

United States

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